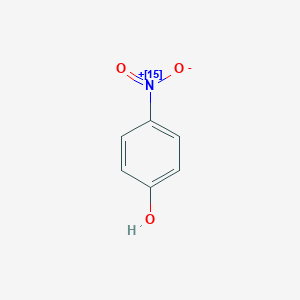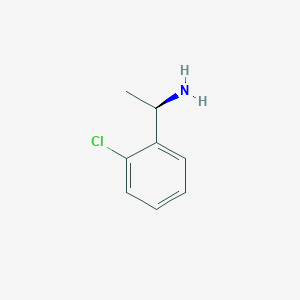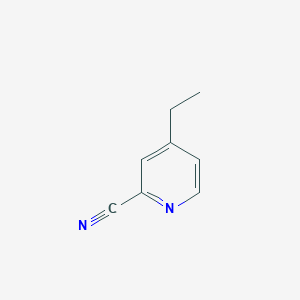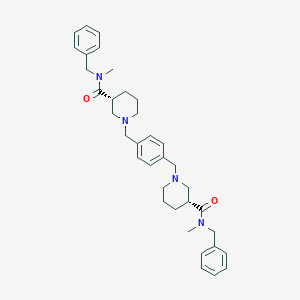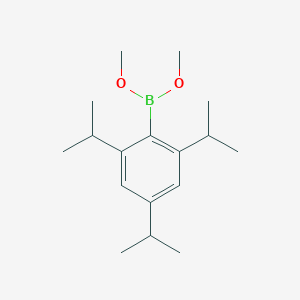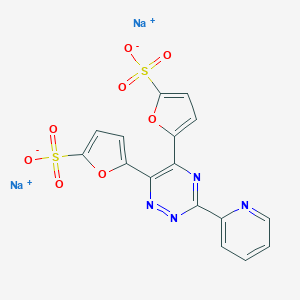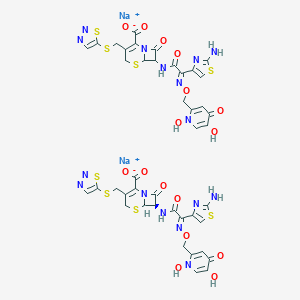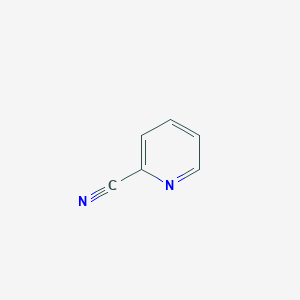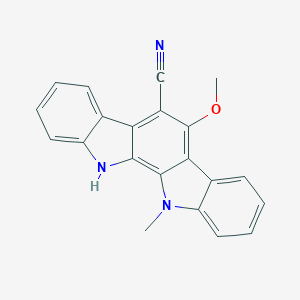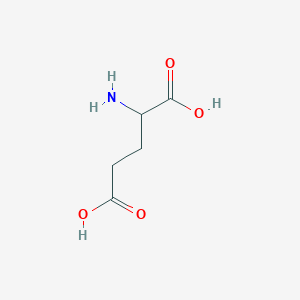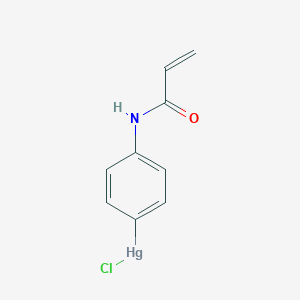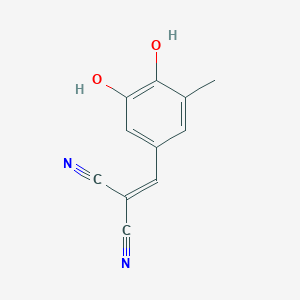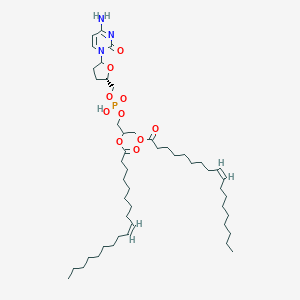
Dioleoylphosphatidyl-ddc
描述
Dioleoylphosphatidyl-ddc is a phospholipid derivative that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is a conjugate of dioleoylphosphatidyl and dideoxycytidine, which is known for its antiviral properties. The combination of these two molecules results in a compound that can be used in various biomedical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dioleoylphosphatidyl-ddc typically involves the conjugation of dioleoylphosphatidyl with dideoxycytidine. This process can be carried out using standard phospholipid synthesis techniques, which often involve the use of coupling agents and catalysts to facilitate the reaction. The reaction conditions usually include anhydrous solvents and inert atmospheres to prevent oxidation and degradation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process may also include purification steps such as chromatography and crystallization to remove any impurities and by-products.
化学反应分析
Types of Reactions
Dioleoylphosphatidyl-ddc can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds in the dioleoylphosphatidyl moiety.
Reduction: Reduction reactions can target the dideoxycytidine component.
Substitution: Substitution reactions can occur at the phosphate group or the hydroxyl groups of the dideoxycytidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioleoylphosphatidyl moiety can lead to the formation of epoxides and hydroxylated derivatives, while reduction of the dideoxycytidine component can yield various reduced forms of the nucleoside.
科学研究应用
Dioleoylphosphatidyl-ddc has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid-nucleoside conjugates and their interactions.
Biology: Investigated for its role in cell membrane structure and function, as well as its potential as a delivery vehicle for nucleic acids.
Medicine: Explored for its antiviral properties, particularly in the treatment of HIV and hepatitis B.
Industry: Utilized in the development of liposomal formulations for drug delivery and other biomedical applications.
作用机制
The mechanism of action of dioleoylphosphatidyl-ddc involves its incorporation into cell membranes, where it can interact with various molecular targets. The dideoxycytidine component acts as a nucleoside reverse transcriptase inhibitor, which inhibits the replication of viral DNA by terminating the elongation of the DNA chain. This action is facilitated by the phospholipid moiety, which enhances the compound’s ability to integrate into lipid bilayers and interact with cellular components.
相似化合物的比较
Similar Compounds
Dioleoylphosphatidylcholine (DOPC): A similar phospholipid used in liposomal formulations.
Dioleoylphosphatidylethanolamine (DOPE): Another phospholipid with applications in gene delivery.
Dideoxycytidine (ddC): The nucleoside component of dioleoylphosphatidyl-ddc, known for its antiviral properties.
Uniqueness
This compound is unique due to its combination of a phospholipid and a nucleoside, which provides it with both membrane-integrating properties and antiviral activity. This dual functionality makes it a valuable compound for various biomedical applications, particularly in the development of targeted drug delivery systems and antiviral therapies.
属性
IUPAC Name |
[3-[[(2S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H84N3O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-46(52)57-39-43(61-47(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-59-62(55,56)58-40-42-35-36-45(60-42)51-38-37-44(49)50-48(51)54/h17-20,37-38,42-43,45H,3-16,21-36,39-41H2,1-2H3,(H,55,56)(H2,49,50,54)/b19-17-,20-18-/t42-,43?,45?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWMPROSVIHQFQ-XVSOQNEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OC[C@@H]1CCC(O1)N2C=CC(=NC2=O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H84N3O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147556-77-2 | |
| Record name | 1,2-Dioleoyl-glycero-3-phospho-5'-(2',3')-dideoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147556772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


